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Compound of Interest

Compound Name: Ethyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B3040113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Ethyl 2,2,2-trifluoroethyl carbonate (CAS No. 156783-96-9), a fluorinated organic compound
of interest in various chemical and pharmaceutical applications. The following sections detall its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols typically employed for their acquisition.

Summary of Spectroscopic Data

The structural formula of Ethyl 2,2,2-trifluoroethyl carbonate is CsH7FsOs, with a molecular
weight of approximately 172.10 g/mol .[1] The key spectroscopic data are summarized in the
tables below for quick reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
-CHz- (Trifluoroethyl
4.64 Quartet (q) 8.6
group)
4.29 Quartet (q) 7.1 -CH:- (Ethyl group)
1.35 Triplet (t) 7.1 -CHs (Ethyl group)

13C NMR (Carbon-13 NMR)

Chemical Shift ()

Coupling Constant

Multiplicit Assighment
ppm Al (J) Hz 2
154.5 Singlet (s) C=0 (Carbonyl)
122.9 Quartet (q) 278.4 -CF3 (Trifluoromethyl)
-CH2- (Trifluoroethyl
65.8 Quartet (q) 36.4
group)
65.2 Singlet (s) -CH:z- (Ethyl group)
14.1 Singlet (s) -CHs (Ethyl group)

9F NMR (Fluorine-19 NMR)

Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
opm ultiplicity (3) Hz ig
-74.2 Triplet (t) 8.6 -CFs3
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

2990 Medium C-H stretch (alkane)

1765 Strong C=0 stretch (carbonate)

1270 Strong C-F stretch

1170 Strong C-O stretch
Mass Spectrometry (MS)

mlz Relative Intensity (%) Assignment

172 Moderate [M]* (Molecular ion)

143 Moderate [M - CzHs]*

127 Strong [M - OCH2CH3s]*

83 High [CF3CH2]*

69 Moderate [CF3]*

45 Moderate [C2Hs0]*

29 High [C2Hs]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz

or higher for *H NMR.

o Sample Preparation: Approximately 10-20 mg of Ethyl 2,2,2-trifluoroethyl carbonate is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm

NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical

shift referencing (& = 0.00 ppm).
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o Data Acquisition:

o H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a pulse width of
30-45 degrees, and a relaxation delay of 1-5 seconds.

o 13C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to single lines
for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the
lower natural abundance of 13C, a larger number of scans and a longer acquisition time
are generally required.

o 1F NMR: Spectra are acquired with or without proton decoupling. A common reference
standard for 1°F NMR is trichlorofluoromethane (CFCls, & = 0.0 ppm).

o Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier
transform to obtain the frequency-domain spectrum. Phase and baseline corrections are
applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an attenuated total
reflectance (ATR) accessory for liquid samples.

o Sample Preparation: A small drop of neat Ethyl 2,2,2-trifluoroethyl carbonate is placed
directly onto the ATR crystal.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
Then, the sample spectrum is recorded. The spectrum is typically an average of 16 to 32
scans at a resolution of 4 cm~1. The data is collected over a range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EIl) source.
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o Sample Introduction: A dilute solution of Ethyl 2,2,2-trifluoroethyl carbonate in a volatile
solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the
compound from the solvent and any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. In the EI source, the molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 2,2,2-trifluoroethyl carbonate.
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Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation

of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the structural information they provide for Ethyl 2,2,2-trifluoroethyl

carbonate.
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Caption: Relationship between the compound and the structural information derived from
different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Ethyl 2,2,2-trifluoroethyl carbonate | CSH7F303 | CID 21263423 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2,2,2-trifluoroethyl
carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3040113#spectroscopic-data-nmr-ir-ms-of-ethyl-2-2-
2-trifluoroethyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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